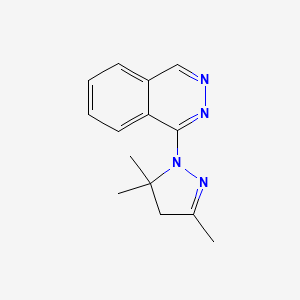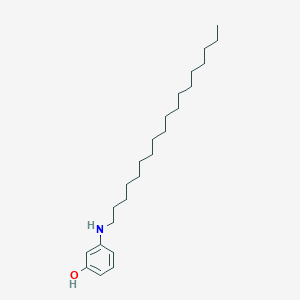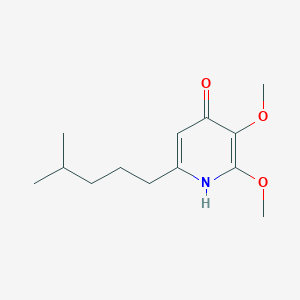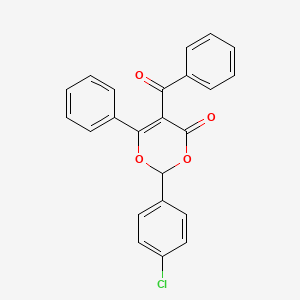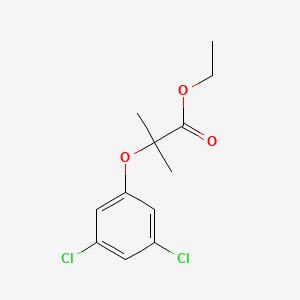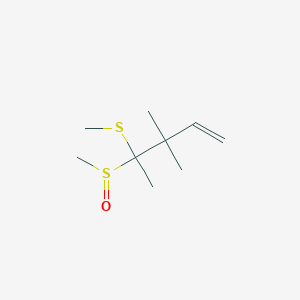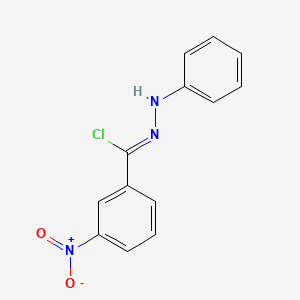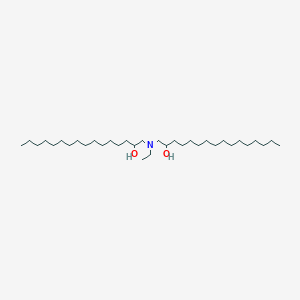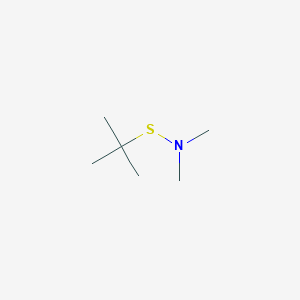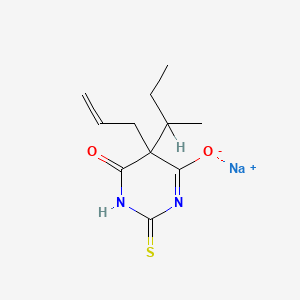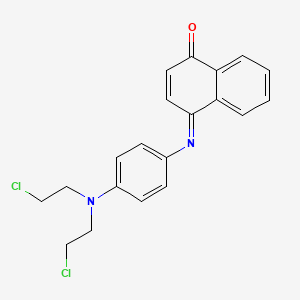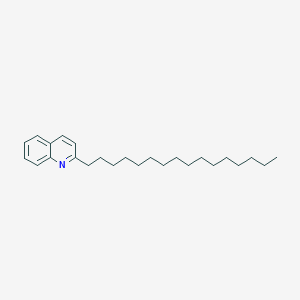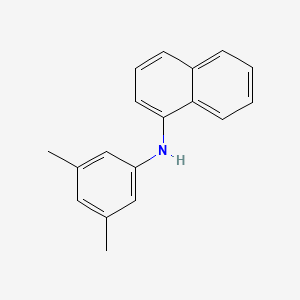
N-(3,5-Dimethylphenyl)naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dimethylphenyl)naphthalen-1-amine: is an aromatic amine with the chemical formula C18H17N. This compound is notable for its structural complexity, combining a naphthalene ring with a dimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dimethylphenyl)naphthalen-1-amine typically involves the reaction of 1-naphthylamine with 3,5-dimethylbenzaldehyde under specific conditions. One common method is the thermal condensation reaction, where the reactants are heated in an oil bath at around 423 K for a short duration until the starting materials are completely consumed .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process often involves the use of catalysts to enhance the reaction rate and yield. For example, palladium-catalyzed coupling reactions are commonly employed in the large-scale production of arylamines .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,5-Dimethylphenyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming imine derivatives when reacted with aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Sodium in boiling amyl alcohol is used for reduction reactions.
Substitution: Acid chlorides and sulfonyl chlorides are used in substitution reactions to form amides and sulfonamides.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-1-naphthylamine.
Substitution: Imine derivatives and sulfonamides.
Applications De Recherche Scientifique
N-(3,5-Dimethylphenyl)naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s binding affinity to proteins makes it useful in studying protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of dyes and pigments due to its aromatic structure.
Mécanisme D'action
The mechanism of action of N-(3,5-Dimethylphenyl)naphthalen-1-amine involves its interaction with molecular targets such as proteins. The compound binds to specific sites on proteins, influencing their activity. For example, it has a high binding affinity to mouse major urinary protein, making numerous nonpolar contacts . This binding can alter the protein’s conformation and function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-Phenylnaphthalen-1-amine: Similar in structure but lacks the dimethyl groups on the phenyl ring.
N-(3,4,5-Trimethoxybenzylidene)naphthalen-1-amine: Contains additional methoxy groups, which influence its chemical reactivity and binding properties.
Uniqueness: N-(3,5-Dimethylphenyl)naphthalen-1-amine is unique due to the presence of the dimethyl groups, which enhance its hydrophobic interactions and binding affinity to proteins. This makes it particularly useful in studies involving protein-ligand interactions and in the development of therapeutic agents.
Propriétés
Numéro CAS |
63350-99-2 |
|---|---|
Formule moléculaire |
C18H17N |
Poids moléculaire |
247.3 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C18H17N/c1-13-10-14(2)12-16(11-13)19-18-9-5-7-15-6-3-4-8-17(15)18/h3-12,19H,1-2H3 |
Clé InChI |
WDTFQYQKDZEQHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NC2=CC=CC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl](/img/structure/B14490018.png)
